2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
Propriétés
IUPAC Name |
2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4/c1-15-5-2-3-6-16(15)14-32-21-11-28(19(13-29)10-20(21)30)12-22(31)27-18-8-4-7-17(9-18)23(24,25)26/h2-11,29H,12-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUVSGMVIDAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential biological activities stemming from its unique structural features. This article will explore its biological activity, including antimicrobial properties, enzyme inhibition, and pharmacokinetics, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 406.5 g/mol. It features a hydroxymethyl group, a pyridine ring, and an acetamide functional group, which are crucial for its interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, particularly antimicrobial effects. For instance, pyridine derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A comparative analysis of similar compounds reveals the following:
| Compound Name | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative |
|---|---|---|
| Compound A | 75 | 125 |
| Compound B | 100 | >125 |
| 2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | TBD | TBD |
Note: TBD indicates that specific MIC values for this compound are yet to be determined.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, studies on related oxoamide derivatives have shown promising results in inhibiting enzymes like phospholipase A2 and SARS-CoV-2 Mpro. The inhibition percentages are summarized below:
| Compound ID | Enzyme Target | % Inhibition at 40 µM |
|---|---|---|
| AX109 | SARS-CoV-2 Mpro | 40 |
| AX074 | Phospholipase A2 | 50 |
| 2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | TBD |
Note: Further studies are needed to quantify the inhibition potential of this compound.
Pharmacokinetics
The pharmacokinetic profile of the compound has not been extensively studied; however, related compounds have shown varying degrees of bioavailability and metabolic stability. Key parameters from recent studies are presented in the following table:
| Compound ID | Clearance (mL/min/kg) | Volume of Distribution (L·kg) | Half-life (h) | % Oral Bioavailability |
|---|---|---|---|---|
| 6 | 124 | 46.7 | 6.6 | 0.00 |
| 13 | 66.5 | 6.2 | 1.3 | 3.2 |
| 14 | 20.3 | 4.8 | 3.4 | 4.1 |
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
- Antimicrobial Activity : A study demonstrated that pyridine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.
- Enzyme Inhibition : Another investigation into oxoamide derivatives revealed their capacity to inhibit phospholipase A2, which is implicated in inflammatory processes.
Q & A
Basic Question: What are the recommended multi-step synthetic routes for synthesizing this compound, and what key reagents are critical for yield optimization?
Methodological Answer:
The synthesis of structurally analogous acetamide derivatives typically involves sequential functionalization of pyridinone or pyrimidine cores, followed by coupling reactions. For example:
Core Preparation : Start with a hydroxymethylpyridinone intermediate. Protect reactive hydroxyl groups using trimethylsilyl chloride (TMSCl) to prevent undesired side reactions .
Etherification : React the protected intermediate with 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .
Acetamide Coupling : Use a carbodiimide coupling agent (e.g., EDC/HOBt) to link the pyridinone core to the 3-(trifluoromethyl)phenylamine moiety.
Key Reagents :
- TMSCl for hydroxyl protection.
- Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.
- Anhydrous solvents (DMF, THF) to avoid hydrolysis .
Basic Question: How can researchers confirm the structural integrity and purity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to critical groups:
- Hydroxymethyl proton at δ ~4.2 ppm (multiplet).
- Trifluoromethyl group as a singlet at δ ~120 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and O-H stretches (hydroxymethyl) at ~3200–3400 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm mass error. Use ESI+ mode for polar acetamides .
Advanced Question: How can conflicting biological activity data across assays be systematically resolved?
Methodological Answer:
- Assay Validation :
- Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) to rule out false positives .
- Use positive controls (e.g., known kinase inhibitors) to calibrate assay conditions .
- Solubility Checks : Test compound solubility in assay buffers (DMSO/PBS mixtures) via dynamic light scattering (DLS). Poor solubility may artifactually reduce activity .
- Metabolite Screening : Perform LC-MS to identify degradation products that might interfere with activity .
Advanced Question: What computational strategies are effective for predicting target interactions and optimizing substituent effects?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on:
- Hydrogen bonding between the acetamide carbonyl and active-site residues.
- Hydrophobic interactions of the trifluoromethyl group .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends for substituent variations (e.g., replacing 2-methylbenzyl with bulkier groups) .
Advanced Question: How can researchers design experiments to elucidate the mechanism of action when initial phenotypic screening is inconclusive?
Methodological Answer:
- Target Deconvolution :
- Chemical Proteomics : Use affinity chromatography with a biotinylated analog of the compound to pull down binding proteins from cell lysates .
- CRISPR-Cas9 Knockout Screens : Identify genes whose knockout abrogates compound activity .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map affected pathways (e.g., apoptosis, mTOR signaling) .
Advanced Question: What strategies mitigate side reactions during the final acetamide coupling step?
Methodological Answer:
- Activation Optimization : Replace EDC/HOBt with DMT-MM for milder coupling conditions, reducing racemization .
- Temperature Control : Conduct reactions at 0–4°C to suppress competing nucleophilic attacks on the activated intermediate .
- Purification : Use preparative HPLC with a C18 column to separate unreacted starting materials and by-products .
Basic Question: What analytical techniques are essential for monitoring reaction progress in real time?
Methodological Answer:
- TLC : Use silica plates with UV indicator. Spot aliquots at intervals; visualize under 254 nm light. Look for disappearance of starting material (Rf ~0.5) and emergence of product (Rf ~0.3) .
- In Situ IR : Track carbonyl peak shifts (e.g., loss of acid chloride C=O at ~1800 cm⁻¹) .
Advanced Question: How can researchers address low yields in the benzyloxy group introduction step?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize the transition state .
- Microwave-Assisted Synthesis : Apply controlled microwave heating (100°C, 30 min) to accelerate reaction kinetics .
- Protecting Group Strategy : Switch from TMS to tert-butyldimethylsilyl (TBS) groups for improved stability under basic conditions .
Advanced Question: What structural modifications could enhance metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Replace the hydroxymethyl group with a cyclopropylamide to reduce oxidative metabolism .
- Deuterium Incorporation : Substitute hydrogens in metabolically labile positions (e.g., benzyl methyl) with deuterium to slow CYP450-mediated degradation .
Basic Question: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
- Ventilation : Perform reactions in a fume hood to prevent inhalation of trifluoromethyl-containing vapors .
- Waste Disposal : Quench reaction mixtures with aqueous NaHCO₃ before disposing in halogenated waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
